molecular formula C7H7BrO2S B1430329 Methyl 5-bromo-4-methylthiophene-3-carboxylate CAS No. 1519255-52-7

Methyl 5-bromo-4-methylthiophene-3-carboxylate

Cat. No.: B1430329
CAS No.: 1519255-52-7
M. Wt: 235.1 g/mol
InChI Key: KCEGSCLXZUDMMM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Chemistry

Methyl 5-bromo-4-methylthiophene-3-carboxylate serves as a crucial intermediate in organic synthesis, particularly in the formation of biheteroaryls and functional organic electronic materials. The compound, due to its ester group at C5, enables high-yield formation of biheteroaryls without the formation of dimers or oligomers, facilitating the synthesis of a wide variety of heteroaromatic compounds. This aspect is notably exploited in palladium-catalysed direct heteroarylations of heteroaromatics, where esters like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used to prevent unwanted side reactions and achieve efficient synthesis of desired products (Fu, Zhao, Bruneau, & Doucet, 2012). Additionally, selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, demonstrating the compound's utility in preparing functional organic electronic materials, highlighting its significance in the advancement of organic electronics (Vamvounis & Gendron, 2013).

Photostabilization of Polymers

This compound derivatives have also found applications in the photostabilization of polymers, such as poly(vinyl chloride) (PVC). Thiophene derivatives synthesized from this compound have demonstrated efficacy in reducing the photodegradation of PVC films. These compounds likely function by absorbing UV radiation and dissipating the energy as heat, or by facilitating energy transfer from excited state PVC to the additive, where the energy can be harmlessly released. This application is crucial in extending the life and preserving the integrity of PVC materials exposed to UV light, marking a significant contribution to material science and engineering (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGSCLXZUDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.